molecular formula C11H14F2N2O4 B2899257 Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate CAS No. 1946816-94-9

Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2899257
CAS No.: 1946816-94-9
M. Wt: 276.24
InChI Key: OXTFBKFSBZCYJR-UHFFFAOYSA-N
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Description

Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole-based compound featuring a 2,2-difluoroethyl substituent at the N1 position and ester groups at the 3- and 5-positions. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science . The difluoroethyl group introduces electronegative fluorine atoms, which can influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding or dipole-dipole effects.

Properties

IUPAC Name

diethyl 1-(2,2-difluoroethyl)pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O4/c1-3-18-10(16)7-5-8(11(17)19-4-2)15(14-7)6-9(12)13/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTFBKFSBZCYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gosselin’s Aprotic Solvent-Mediated Cyclocondensation

Gosselin and co-workers demonstrated that cyclocondensation of 1,3-diketones with aryl hydrazine hydrochlorides in aprotic dipolar solvents (e.g., DMF, NMP) significantly improves yields compared to protic solvents. Applying this to the target compound, diethyl 3,5-diketohexanedioate reacts with 2,2-difluoroethyl hydrazine in DMF under acidic conditions (10 N HCl). The reaction proceeds at ambient temperature, with dehydration steps accelerated by HCl, yielding the pyrazole core. However, the limited commercial availability of 2,2-difluoroethyl hydrazine necessitates in situ synthesis or alternative approaches.

Katritzky’s Benzotriazole-Assisted Synthesis

Katritzky’s method employs α-benzotriazolylenones 48 and hydrazines to form trisubstituted pyrazoles. For the target compound, diethyl 3,5-diketohexanedioate is first converted to its α-benzotriazolylenone derivative, which undergoes cyclocondensation with 2,2-difluoroethyl hydrazine. The benzotriazole group enhances the acidity of the α-hydrogen, enabling regioselective functionalization at the 4-position. Yields range from 50–94% after benzotriazole removal, though the difluoroethyl group’s steric bulk may reduce efficiency.

1,3-Dipolar Cycloaddition Approaches

1,3-Dipolar cycloaddition of diazo compounds with alkynes or alkenes offers a versatile pathway to pyrazoles with precise substituent placement.

He et al.’s Zinc Triflate-Catalyzed Method

He et al. reported a 1,3-dipolar cycloaddition between ethyl α-diazoacetate 56 and phenylpropargyl 55 catalyzed by zinc triflate. Adapting this, ethyl diazoacetate reacts with a difluoroethyl-substituted alkyne in the presence of Zn(OTf)₂ to form the pyrazole ring. The reaction proceeds at ambient temperature in triethylamine, achieving 89% yield for analogous compounds. However, introducing the difluoroethyl group at the alkyne terminus requires specialized precursors.

Gioiello’s One-Pot DBU-Mediated Synthesis

Gioiello’s one-pot method utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate cycloaddition between ethyl diazoacetate 58 and α-methylene carbonyl compounds 59 . For the target compound, substituting 59 with a difluoroethyl-containing carbonyl derivative enables direct incorporation of the substituent. The reaction in acetonitrile under argon affords regioselective pyrazole formation (65% yield), though steric hindrance from the difluoroethyl group may necessitate longer reaction times.

Post-Cyclization Alkylation Techniques

Functionalization of preformed pyrazole cores via alkylation is a robust strategy for introducing the 2,2-difluoroethyl group.

DBU-Catalyzed N-Alkylation

A procedure adapted from ACS Organic Letters involves alkylation of diethyl 1H-pyrazole-3,5-dicarboxylate with 2,2-difluoroethyl bromide using DBU as a base. The pyrazole core is synthesized via cyclocondensation of diethyl acetonedicarboxylate with hydrazine hydrate. Subsequent N-alkylation proceeds in 1,4-dioxane at 40°C for 36 hours, followed by DBU addition (2.0 equiv.) and stirring for 48 hours. This method achieves 89–99% yields for structurally analogous compounds, with the strong base ensuring complete deprotonation of the pyrazole NH.

Solvent and Temperature Optimization

Reaction efficiency depends critically on solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) enhance solubility of the pyrazole intermediate, while temperatures above 40°C accelerate alkylation kinetics. However, prolonged heating may degrade the difluoroethyl group, necessitating careful monitoring.

Harigae’s Multicomponent Reaction

Harigae’s one-pot synthesis combines terminal alkynes 83 , aldehydes 84 , molecular iodine, and hydrazines to form 1,3-disubstituted pyrazoles. For the target compound, substituting 84 with a difluoroethyl aldehyde enables direct incorporation of the substituent. The reaction proceeds via in situ formation of a carbonyl intermediate, which cyclizes with hydrazine to yield the pyrazole. Yields range from 68–99%, though the difluoroethyl aldehyde’s stability under iodine-mediated conditions requires verification.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

Method Conditions Yield Key Advantages Limitations
Gosselin’s Cyclocondensation DMF, HCl, 25°C 60–75% High regioselectivity Limited hydrazine availability
Katritzky’s Benzotriazole Route EtOH, reflux 50–94% Functional group tolerance Multi-step synthesis
He et al.’s Cycloaddition Zn(OTf)₂, Et₃N, 25°C 89% Rapid reaction Specialized alkyne precursors
Gioiello’s DBU Method DBU, MeCN, 25°C 65% One-pot procedure Steric hindrance challenges
Post-Cyclization Alkylation DBU, 1,4-dioxane, 40°C 89–99% High yields, scalability Prolonged reaction time
Harigae’s Multicomponent I₂, DMSO, 80°C 68–99% Atom economy Aldehyde stability concerns

Scientific Research Applications

Agrochemical Applications

One of the primary applications of this compound is in the field of agriculture , particularly as a pesticide or herbicide. The difluoromethylthio group enhances its efficacy against various pests while potentially reducing toxicity to non-target organisms.

Efficacy Against Pests

Research indicates that compounds with similar structures exhibit effective insecticidal properties. For instance, studies have shown that related triazole derivatives can inhibit key enzymes in pest species, leading to mortality or reduced reproduction rates. The specific application of 2-((difluoromethyl)thio)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide in formulations can target pests such as aphids and whiteflies, which are significant threats to crops .

Medicinal Chemistry Applications

In medicinal chemistry, this compound may serve as a lead structure for developing new pharmaceuticals. The presence of the pyridine and triazole rings suggests potential biological activity that could be exploited for therapeutic purposes.

Antimicrobial Activity

Studies on related compounds have demonstrated antimicrobial properties against various pathogens. The incorporation of difluoromethylthio groups has been linked to enhanced bioactivity due to increased lipophilicity and improved membrane permeability . This compound could be investigated for its potential against bacterial infections or fungal diseases.

Research Case Studies

Several case studies have documented the applications and efficacy of similar compounds:

  • Insecticide Development : A study focused on a series of triazole derivatives demonstrated that modifications to the thioether moiety significantly affected insecticidal activity. The findings suggest that 2-((difluoromethyl)thio)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide could be optimized for enhanced pest control .
  • Pharmacological Investigations : Another study explored the pharmacodynamics of triazole-containing compounds and their interactions with biological targets. It was found that these compounds exhibit promising results in inhibiting specific enzymes relevant to disease pathways .

Mechanism of Action

The mechanism of action of Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-3,5-dicarboxylates differ primarily in their N1 substituents and ester groups (methyl vs. ethyl). Key comparisons include:

Compound Substituent at N1 Ester Groups Key Features Reference
Diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate 2,2-Difluoroethyl Ethyl High electronegativity from fluorine atoms; potential for C–F⋯H or C–F⋯π interactions. Limited crystallographic data, but analogous structures show amphiphilicity. N/A
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate 4-Cyanobenzyl Methyl Aromatic nitrile group introduces π-π stacking and C–H⋯O hydrogen bonds; dihedral angle of 71.7° between pyrazole and benzene rings.
Diethyl 1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate 3-Chlorophenyl Ethyl Chlorine substituent enhances lipophilicity; forms C–H⋯O chains in crystal packing.
Mefenpyr-diethyl (Diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate) 2,4-Dichlorophenyl, methyl Ethyl Herbicide safener; dihydro-pyrazole ring reduces aromaticity. Dichlorophenyl group contributes to agrochemical activity.
Diethyl 4-phenethyl-1H-pyrazole-3,5-dicarboxylate Phenethyl at C4 (non-N1) Ethyl Phenethyl side chain increases steric bulk; no significant intermolecular hydrogen bonds reported.

Intermolecular Interactions and Crystal Packing

  • Difluoroethyl Group: The 2,2-difluoroethyl group may engage in weak C–F⋯H interactions, as seen in fluorinated compounds. However, cyanobenzyl derivatives exhibit stronger π-π stacking and C–H⋯O bonds .
  • Chlorophenyl vs. Cyanobenzyl: Chlorophenyl substituents favor linear C–H⋯O chains , whereas cyanobenzyl groups form cyclic dimers or sheets via nitrile participation .

Q & A

Q. What are the common synthetic routes for diethyl 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylate?

The compound is synthesized via alkylation of diethyl 1H-pyrazole-3,5-dicarboxylate using 2,2-difluoroethyl halides (e.g., bromide or iodide). Key steps include:

  • Alkylation : Reacting the pyrazole precursor with 2,2-difluoroethyl bromide in acetone or DMF under basic conditions (K₂CO₃ or NaH) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (hexane/ethyl acetate) yields the product with ~70–85% purity. Alternative routes involve microwave-assisted alkylation to reduce reaction time .

Q. How is the compound characterized structurally?

Common techniques include:

  • X-ray crystallography : Determines crystal system (monoclinic or orthorhombic), lattice parameters, and hydrogen-bonding networks. For analogs, lattice volumes range from 892–1437 ų .
  • FTIR : Identifies ester C=O stretches (~1720 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .
  • NMR : ¹H NMR shows signals for ethyl ester protons (δ 1.2–1.4 ppm) and pyrazole protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl carbons at δ 160–165 ppm .

Q. What reactivity patterns are observed in this compound?

Key reactions include:

  • Ester hydrolysis : Under acidic (HCl/EtOH) or basic (NaOH/EtOH) conditions, yielding carboxylic acid derivatives .
  • Nucleophilic substitution : The difluoroethyl group reacts with amines or thiols, enabling functionalization for drug discovery .
  • Cycloadditions : The pyrazole ring participates in [3+2] cycloadditions with nitriles to form fused heterocycles .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Solvent optimization : DMF increases reaction rates compared to acetone but may reduce purity. Ethanol balances yield (75–80%) and ease of purification .
  • Catalysis : Ce(Pro)₃ (cerium-proline complex) improves regioselectivity in alkylation, reducing by-products .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields (~78%) .

Q. What strategies resolve contradictions in crystallographic data for analogs?

Discrepancies in lattice parameters (e.g., β angles varying by 5–10°) arise from substituent effects. Solutions include:

  • High-resolution XRD : Resolves subtle structural differences (e.g., fluorine vs. hydrogen substituents) .
  • DFT calculations : Validate experimental data by modeling electrostatic interactions and steric effects .

Q. How does the difluoroethyl group influence bioactivity?

  • Lipophilicity : The CF₂ group enhances logP by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability : Fluorination reduces oxidative metabolism, as shown in microsomal assays (t₁/₂ increased from 2.1 to 4.8 hours) .
  • Target binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzymes (e.g., kinase inhibition IC₅₀ = 0.8 μM vs. 2.3 μM for non-fluorinated analogs) .

Q. What computational methods predict its interaction with biological targets?

  • Molecular docking : Pyrazole esters show affinity for dopamine receptors (ΔG = −9.2 kcal/mol) via π-π stacking and hydrogen bonding .
  • MD simulations : Reveal stable binding conformations over 100 ns trajectories in aqueous environments .

Data Contradictions and Methodological Considerations

Q. Why do biological assays for analogs show conflicting results?

Variations in cytotoxicity (IC₅₀ ranges from 1–50 μM) stem from:

  • Assay conditions : Viability assays (MTT vs. resazurin) yield differing sensitivity .
  • Cell lines : HeLa cells show higher susceptibility than HEK293 due to transporter expression .
  • Solution studies : Sodium salts exhibit enhanced solubility, skewing activity data vs. neutral esters .

Q. How to validate the compound’s mechanism of action?

  • Kinetic studies : Monitor enzyme inhibition (e.g., COX-2) via UV-Vis spectroscopy (λ = 280 nm, ε = 12,500 M⁻¹cm⁻¹) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding constants (Kd = 0.5–2.0 μM) for receptor interactions .

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